Endocannabinoid Uptake Inhibition: WOBE437 vs. Key Inhibitors
The N-(3,4-dimethoxyphenethyl) derivative of 2,4-dodecadienamide, WOBE437, inhibits cellular anandamide (AEA) uptake with an IC₅₀ of 10 nM in U937 cells [1]. This represents a 29-fold potency advantage over the structurally related Piper alkamide guineensine (EC₅₀ = 290 nM for AEA uptake) [2], an 80-fold advantage over UCM707 (IC₅₀ = 0.8 μM) [3], a 300-fold advantage over OMDM-2 (IC₅₀ = 3 μM) [4], and a 100- to 500-fold advantage over AM404 (IC₅₀ = 1–5 μM) [5]. All comparators were tested in comparable cell-based AEA uptake assays.
| Evidence Dimension | AEA cellular uptake inhibition potency (IC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | WOBE437: IC₅₀ = 10 nM (U937 cells) |
| Comparator Or Baseline | Guineensine: EC₅₀ = 290 nM; UCM707: IC₅₀ = 800 nM (0.8 μM); OMDM-2: IC₅₀ = 3,000 nM (3 μM); AM404: IC₅₀ = 1,000–5,000 nM (1–5 μM, neurons/astrocytes) |
| Quantified Difference | WOBE437 is 29-fold more potent than guineensine; 80-fold more potent than UCM707; 300-fold more potent than OMDM-2; 100–500-fold more potent than AM404 |
| Conditions | U937 human monocytic cell line (WOBE437); U937 or Neuro2a cells (guineensine); C6 glioma / RBL-2H3 cells (UCM707); RBL-2H3 cells (OMDM-2); cortical neurons / astrocytes (AM404) |
Why This Matters
For researchers requiring maximal endocannabinoid transport inhibition with minimal compound concentration, WOBE437's sub-100 nM potency eliminates the need for micromolar dosing that confounds target engagement studies with earlier-generation inhibitors.
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